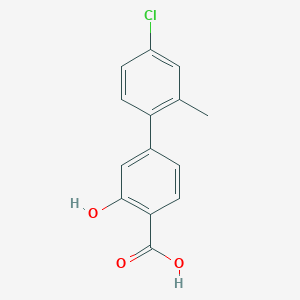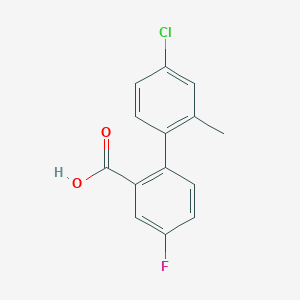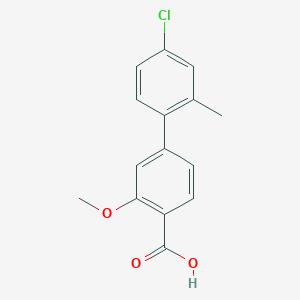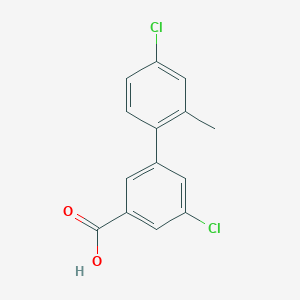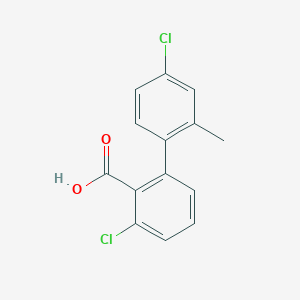
6-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid (6-C2-4-C2-MPA) is a synthetic organic compound that has been used in a variety of laboratory experiments and scientific research applications. It is a white, crystalline solid with a molecular weight of 261.6 g/mol and melting point of 128-130°C. 6-C2-4-C2-MPA has been used in a variety of scientific research applications, such as in the development of new drugs, in the synthesis of organic compounds, and in the study of biochemical and physiological effects.
科学研究应用
6-C2-4-C2-MPA has been used in a variety of scientific research applications. It has been used in the development of new drugs, in the synthesis of organic compounds, and in the study of biochemical and physiological effects. 6-C2-4-C2-MPA has also been used in the synthesis of other organic compounds, such as 6-chloro-2-(4-chloro-2-methylphenyl)benzamide and 6-chloro-2-(4-chloro-2-methylphenyl)benzyl alcohol. In addition, 6-C2-4-C2-MPA has been used in the study of biochemical and physiological effects, such as its effects on the metabolism of carbohydrates, proteins, and lipids.
作用机制
The mechanism of action of 6-C2-4-C2-MPA is not yet fully understood. However, it is believed that 6-C2-4-C2-MPA may act as a competitive inhibitor of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. In addition, 6-C2-4-C2-MPA may also act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
6-C2-4-C2-MPA has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, 6-C2-4-C2-MPA has been shown to inhibit the metabolism of carbohydrates, proteins, and lipids. In addition, 6-C2-4-C2-MPA has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. 6-C2-4-C2-MPA has also been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
The main advantage of using 6-C2-4-C2-MPA in laboratory experiments is its high purity (95%). This makes it an ideal compound for use in biochemical and physiological studies. In addition, 6-C2-4-C2-MPA is relatively inexpensive and easy to synthesize. However, there are some limitations to using 6-C2-4-C2-MPA in laboratory experiments. For example, 6-C2-4-C2-MPA can be toxic if ingested, and it can cause skin irritation if it comes into contact with the skin.
未来方向
The future of 6-C2-4-C2-MPA is promising. In the future, 6-C2-4-C2-MPA may be used in the development of new drugs and in the synthesis of organic compounds. In addition, 6-C2-4-C2-MPA may be used to study the biochemical and physiological effects of compounds on the human body. Furthermore, 6-C2-4-C2-MPA may be used to study the effects of environmental pollutants on the human body. Finally, 6-C2-4-C2-MPA may be used to study the effects of drugs on the human body.
合成方法
6-C2-4-C2-MPA can be synthesized through a two-step reaction. The first step involves the reaction of 4-chloro-2-methylphenol with a mixture of sulfuric acid and hydrogen chloride. This reaction produces 6-chloro-2-(4-chloro-2-methylphenyl)benzene. The second step involves the reaction of 6-chloro-2-(4-chloro-2-methylphenyl)benzene with acetic anhydride, which produces 6-chloro-2-(4-chloro-2-methylphenyl)benzoic acid. This two-step reaction can be carried out in a single reaction vessel with a reaction time of 2-3 hours and a yield of 95%.
属性
IUPAC Name |
2-chloro-6-(4-chloro-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-7-9(15)5-6-10(8)11-3-2-4-12(16)13(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBORLHUMGWMIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690375 |
Source


|
| Record name | 3,4'-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-63-3 |
Source


|
| Record name | 3,4'-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



